molecular formula C15H15N5O3 B3886452 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide

Cat. No.: B3886452
M. Wt: 313.31 g/mol
InChI Key: AKHQWNKDLGTGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and an indole moiety

Preparation Methods

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and indole intermediates, which are then coupled under specific conditions to form the final product.

    Pyrazole Intermediate Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Indole Intermediate Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the condensation of the pyrazole and indole intermediates with a hydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Chemical Reactions Analysis

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrazole or indole rings.

Scientific Research Applications

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide stands out due to its unique combination of a pyrazole and indole moiety. Similar compounds include:

    3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid: This compound features a pyrazole ring but lacks the indole moiety.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound has a different core structure but shares some functional groups with the target compound.

The unique structure of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-8-9(14(22)20-17-8)6-7-12(21)18-19-13-10-4-2-3-5-11(10)16-15(13)23/h2-5,9,16,23H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHQWNKDLGTGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide
Reactant of Route 2
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide
Reactant of Route 3
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide
Reactant of Route 4
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide
Reactant of Route 5
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide

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